(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
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Overview
Description
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one is a heterocyclic compound that belongs to the class of oxazolones This compound is characterized by its unique structure, which includes a pyrrolo[2,1-b][1,3]oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one can be achieved through several methods. One common approach involves the use of diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction. This method is advantageous as it does not require any catalysts or additives, making it a more straightforward and scalable process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, sulfilimines, and various oxidizing and reducing agents. The conditions for these reactions are typically mild, with controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as ROCKII, by binding to their ATP-binding pockets. This inhibition leads to downstream effects on cellular processes, including the regulation of smooth muscle contraction and cytoskeletal dynamics .
Comparison with Similar Compounds
Similar Compounds
Oxazol-2(3H)-ones: These compounds share a similar oxazole ring structure and exhibit comparable reactivity and applications.
Pyrrolo[2,1-b]oxazoles: These compounds have a similar fused ring system and are used in similar scientific and industrial applications.
Uniqueness
What sets (3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one apart is its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for the development of new chemical entities and therapeutic agents .
Properties
IUPAC Name |
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHIYMWPAQEIR-AAEUAGOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C(CO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)N1[C@@H](CO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929916 |
Source
|
Record name | 7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137869-70-6 |
Source
|
Record name | 7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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